molecular formula C27H28FN5O3 B4062403 1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine

Cat. No.: B4062403
M. Wt: 489.5 g/mol
InChI Key: CEAKPCRVDNMESA-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.21761793 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to 1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine are synthesized and evaluated for their biological activities, demonstrating a wide range of pharmacological potentials. For example, benzimidazole derivatives have been studied for their antihistaminic activity due to their low toxicities and effectiveness in treating allergic diseases. The synthesis process involves condensation and hydrogenation steps leading to variously substituted piperazinyl benzimidazole derivatives, showing the complex chemical manipulations these compounds undergo for potential therapeutic applications (Gadhave, Vichare, & Joshi, 2012).

Antibacterial and Antifungal Activities

Another research direction involves evaluating the antibacterial and antifungal properties of these compounds. The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives and their efficacy against various microbial strains illustrate the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents. These derivatives have shown promising antibacterial activities, particularly against Gram-positive organisms, indicating their potential as novel antibiotics (Qi, 2014).

Bioorthogonal Labeling and Molecular Docking

Furthermore, novel functionalized piperazine derivatives have been synthesized for bioorthogonal labeling, showcasing the utility of these compounds in chemical biology and drug development. The characterization of these compounds through NMR, MS, and elemental analysis, alongside their potential for conjugation with biomolecules, highlights their importance in the development of diagnostic and therapeutic agents. Molecular docking studies have also been conducted to understand the interaction modes of these compounds with biological targets, providing insights into their mechanism of actionand potential for drug development (Mamat, Pretze, Gott, & Köckerling, 2016).

Antimicrobial and Antitumor Potential

Compounds within this chemical class have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, the synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles demonstrated significant antibacterial potential. These studies underline the role of such compounds in developing new treatments for infectious diseases and cancer, showcasing their versatility and importance in medical research (Sharma et al., 2015).

Crystal Structure and Drug Development

Investigations into the crystal structure and drug development potential of these compounds further illustrate their scientific significance. The synthesis, characterization, and biological evaluation of derivatives, alongside their X-ray diffraction studies, provide crucial information on their molecular conformations and potential drug interactions. Such research is foundational in the drug discovery process, offering insights into the design and optimization of new therapeutic agents (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

(2-fluorophenyl)-[4-[4-nitro-3-(4-phenylpiperazin-1-yl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c28-24-9-5-4-8-23(24)27(34)32-18-14-30(15-19-32)22-10-11-25(33(35)36)26(20-22)31-16-12-29(13-17-31)21-6-2-1-3-7-21/h1-11,20H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAKPCRVDNMESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.